molecular formula C21H23F2N5O B2933606 N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide CAS No. 1170544-28-1

N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2933606
CAS No.: 1170544-28-1
M. Wt: 399.446
InChI Key: VKGHXQNYQCPDKD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets. Benzimidazole-containing compounds are prevalent in FDA-approved drugs and are frequently explored as bioisosteres for other nitrogen-containing heterocycles, such as the imidazopyridine found in known therapeutics . The molecule is further functionalized with a piperazine ring, a common feature that often enhances solubility and provides a versatile handle for molecular recognition, and a 2,4-difluorophenyl acetamide group. This specific molecular architecture suggests potential for a range of biological activities. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents. Its structure is well-suited for exploring interactions with enzymes and receptors, making it a valuable tool for probing biological pathways and identifying new targets. The presence of the benzimidazole motif, in particular, links it to research on central nervous system (CNS) targets, ion channel modulators, and anticancer agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O/c1-26-19-5-3-2-4-18(19)24-20(26)13-27-8-10-28(11-9-27)14-21(29)25-17-7-6-15(22)12-16(17)23/h2-7,12H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGHXQNYQCPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1-methyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is often accomplished through nucleophilic substitution reactions, where the benzodiazole intermediate reacts with a piperazine derivative.

    Introduction of the Difluorophenyl Group: The final step is the incorporation of the 2,4-difluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

Key structural analogs and their biological implications:

Compound Name Piperazine Substituent Acetamide Substituent Notable Properties Reference
Target Compound 1-Methyl-1H-1,3-benzodiazol-2-ylmethyl 2,4-Difluorophenyl Bicyclic aromatic group for enhanced target interaction Synthesized via coupling reactions (inferred from )
BZ-I () Furan-2-carbonyl 1,3-Benzothiazol-2-yl Anticancer activity (FT-IR confirmed C=O at 1606 cm⁻¹)
BZ-IV () Methyl 1,3-Benzothiazol-2-yl Simplified structure with methyl group; likely lower potency than BZ-I
4-Methylphenylsulfonyl 4-Fluorophenyl Sulfonyl group improves solubility; fluorophenyl enhances stability
2-Fluorobenzoyl Furan-2-ylmethyl Benzoyl group may increase affinity for thiadiazole-linked targets

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s 2,4-difluorophenyl group may confer stronger binding to hydrophobic pockets compared to monocyclic substituents like furan (BZ-I) or pyridine .

Biological Activity

N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H23F2N5O. The structure features a difluorophenyl group and a piperazine moiety linked to a benzodiazole derivative, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC21H23F2N5O
Molecular Weight397.44 g/mol
IUPAC NameThis compound
InChI KeyNot available

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. This compound has been shown to interact with various molecular targets involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: It inhibits enzymes that play crucial roles in cell proliferation and survival.
  • Receptor Modulation: The compound may bind to specific receptors influencing neurotransmitter systems or cancer-related pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The MTT assay was employed to determine the cytotoxic effects on human colon cancer cells (HCT116) and mouse monocyte macrophage leukaemic cells (RAW 264.7).

Findings:

  • The compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value indicating effective dose-response relationships.
Cell LineIC50 (µM)Reference
HCT11615.5
RAW 264.720.0

Antimicrobial Activity

In addition to anticancer effects, the compound's antimicrobial activity was assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial properties comparable to standard antibiotics.

Antimicrobial Efficacy:
The synthesized derivatives showed promising results against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Case Studies and Comparative Research

Several studies have compared the biological activity of this compound with other compounds in its class. For example:

Comparison with Similar Compounds:
Research has shown that compounds with similar structural motifs exhibit varying degrees of biological activity based on their functional groups and molecular interactions.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
N-(4-chlorophenyl)-N'-(3-methoxybenzoyl)urea12.0 µM16 mm
N-(2,6-difluorophenyl)-N'-(3-nitrobenzoyl)urea18.0 µM14 mm

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